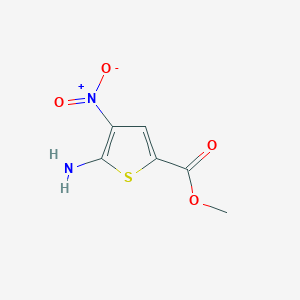

Methyl 5-amino-4-nitrothiophene-2-carboxylate

描述

Methyl 5-amino-4-nitrothiophene-2-carboxylate is a chemical compound with the molecular formula C6H7N2O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-4-nitrothiophene-2-carboxylate typically involves the nitration of methyl thiophene-2-carboxylate followed by amination. The nitration process introduces a nitro group at the 4-position of the thiophene ring. This is usually achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of various substituted thiophene derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Properties

MATC has shown potential as an anticancer agent. Research indicates that compounds containing thiophene rings can interact with DNA and exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that MATC derivatives can inhibit the growth of breast cancer cells by inducing apoptosis through DNA interaction mechanisms .

Antimicrobial Activity

MATC and its derivatives have been evaluated for their antimicrobial properties. In vitro studies reveal that these compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development. For example, a study reported significant inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli with MATC derivatives .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, particularly through the inhibition of cyclooxygenase-2 (COX-2) activity. This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) that target inflammation without the side effects associated with traditional NSAIDs .

Agricultural Applications

Pesticide Development

MATC's structural characteristics make it a candidate for developing new pesticides. Its ability to inhibit specific enzymes in pests can lead to the creation of environmentally friendly insecticides. For instance, research has focused on synthesizing MATC analogs that mimic natural pest deterrents, potentially reducing chemical pesticide reliance in agriculture .

Material Science

Polymer Synthesis

MATC can be utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Conductive Materials

Research has explored the use of MATC in developing conductive materials for electronic applications. The thiophene moiety contributes to the electrical conductivity of polymers, which is essential for organic electronics and sensor technologies .

Table 1: Biological Activities of MATC Derivatives

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 Breast Cancer Cells | 1.81 | |

| Antimicrobial | Staphylococcus aureus | 0.5 | |

| Anti-inflammatory | COX-2 Inhibition | IC50 < 10 |

Table 2: Synthetic Routes for MATC Derivatives

Case Studies

-

Case Study on Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that MATC derivatives exhibited significant cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics like Doxorubicin. The study utilized molecular docking simulations to predict binding affinities to DNA, supporting the observed biological activity . -

Development of Eco-friendly Pesticides

Researchers synthesized a series of MATC analogs aimed at pest control. Field trials indicated that these compounds effectively reduced pest populations without harming beneficial insects, highlighting their potential as sustainable agricultural solutions . -

Innovations in Conductive Polymers

A collaborative study between material scientists revealed that incorporating MATC into polymer blends improved conductivity and mechanical properties significantly, paving the way for advancements in flexible electronics .

作用机制

The mechanism of action of methyl 5-amino-4-nitrothiophene-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

相似化合物的比较

Methyl 5-amino-4-nitrothiophene-2-carboxylate: Unique due to its specific substitution pattern on the thiophene ring.

Methyl 5-amino-4-chlorothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of a nitro group.

Methyl 5-amino-4-bromothiophene-2-carboxylate: Similar structure but with a bromine atom instead of a nitro group.

Uniqueness: this compound is unique due to the presence of both amino and nitro groups on the thiophene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

生物活性

Methyl 5-amino-4-nitrothiophene-2-carboxylate (MANTC) is a compound of increasing interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MANTC is characterized by a thiophene ring substituted with an amino group and a nitro group, which are critical for its biological activity. The molecular formula is , and its structure allows for various interactions with biological molecules, enhancing its potential as a therapeutic agent.

The biological activity of MANTC is primarily attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells.

- Hydrogen Bonding : The amino group facilitates hydrogen bonding with nucleic acids and proteins, influencing their structural and functional properties.

1. Antimicrobial Properties

MANTC exhibits notable antimicrobial activity against various bacterial strains. Research indicates that it acts as a prodrug requiring activation by bacterial nitroreductases, which convert it into active forms that exert bactericidal effects. In vitro studies have demonstrated effectiveness against:

- Escherichia coli

- Klebsiella spp.

- Shigella spp.

- Salmonella spp.

These findings suggest that MANTC could be developed as a novel antibiotic agent .

2. Anticancer Potential

MANTC has shown promise in cancer research, particularly as an anticancer agent. Studies indicate that it may enhance the efficacy of chemotherapeutic agents through various pathways:

- Radiosensitization : MANTC has been explored as a radiosensitizer in hypoxic tumors, where it can enhance the effects of radiation therapy by selectively targeting hypoxic cells .

- Inhibition of Tumor Growth : In vitro assays have revealed that MANTC can inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of MANTC against multi-drug resistant strains highlighted its potential as an alternative therapeutic option. The compound was tested in a series of assays, demonstrating significant bactericidal activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study: Cancer Cell Line Studies

In another study focusing on cancer cell lines, MANTC was shown to inhibit cell growth significantly in a dose-dependent manner. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which indicated increased annexin V staining in treated cells compared to controls .

属性

IUPAC Name |

methyl 5-amino-4-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZKSILGWVCZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90605548 | |

| Record name | Methyl 5-amino-4-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106850-17-3 | |

| Record name | Methyl 5-amino-4-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。